(2S)-N-[(2E)-4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide
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Overview
Description
The compound (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE is a complex organic molecule that features a combination of indole, thiazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the thiazole and tetrazole rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and thiazole moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups to alter the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various reactions .
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs .
Industry
In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech fields .
Mechanism of Action
The mechanism of action of (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methylaervine: A β-carboline alkaloid with antifungal activity
Uniqueness
The uniqueness of (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE lies in its combination of indole, thiazole, and tetrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C19H21N7O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S,3S)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-methyl-2-(tetrazol-1-yl)pentanamide |
InChI |
InChI=1S/C19H21N7O2S/c1-4-11(2)17(26-10-21-24-25-26)18(27)23-19-22-16(9-29-19)14-8-20-15-6-5-12(28-3)7-13(14)15/h5-11,17,20H,4H2,1-3H3,(H,22,23,27)/t11-,17-/m0/s1 |
InChI Key |
HCZYISJIIILOPJ-GTNSWQLSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=NC(=CS1)C2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC(=CS1)C2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4 |
Origin of Product |
United States |
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